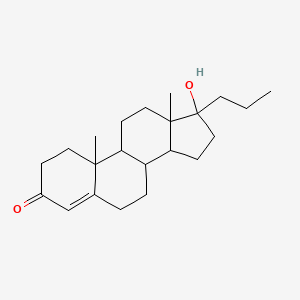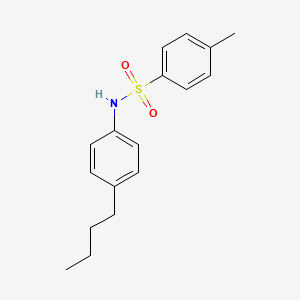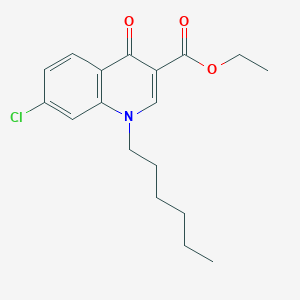![molecular formula C15H18N2O4 B11992977 N,N'-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide CAS No. 6131-54-0](/img/structure/B11992977.png)
N,N'-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-[(3,4-diméthoxyphényl)méthanediyl]bisprop-2-énamide est un composé organique caractérisé par la présence de deux groupes prop-2-énamide attachés à une partie centrale 3,4-diméthoxyphénylméthanediyl
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N,N'-[(3,4-diméthoxyphényl)méthanediyl]bisprop-2-énamide implique généralement la réaction de la 3,4-diméthoxybenzaldéhyde avec des amines et des agents d'acylation appropriés dans des conditions contrôlées. Une méthode courante comprend les étapes suivantes :
Formation de 3,4-diméthoxybenzylamine : Ceci est obtenu en réduisant la 3,4-diméthoxybenzaldéhyde en utilisant un agent réducteur tel que le borohydrure de sodium.
Acylation : La 3,4-diméthoxybenzylamine résultante est ensuite mise en réaction avec le chlorure d'acryloyle en présence d'une base comme la triéthylamine pour former le composé bisprop-2-énamide souhaité.
Méthodes de production industrielle
Dans un contexte industriel, la production de N,N'-[(3,4-diméthoxyphényl)méthanediyl]bisprop-2-énamide peut impliquer des procédés de batch ou de flux continu à grande échelle. Ces méthodes garantissent un rendement élevé et une pureté élevée du produit final grâce à des conditions de réaction optimisées, y compris le contrôle de la température, la sélection du solvant et les techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
N,N'-[(3,4-diméthoxyphényl)méthanediyl]bisprop-2-énamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents comme le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation d'acides carboxyliques correspondants.
Réduction : Les réactions de réduction utilisant des agents tels que l'hydrure de lithium et d'aluminium peuvent convertir les groupes amide en amines.
Substitution : Les groupes méthoxy sur le cycle phényle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution aromatique nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydrure de sodium dans le diméthylformamide pour la substitution aromatique nucléophile.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques.
Réduction : Formation d'amines.
Substitution : Formation de dérivés phényliques substitués.
Applications de la recherche scientifique
N,N'-[(3,4-diméthoxyphényl)méthanediyl]bisprop-2-énamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel en raison de sa similarité structurelle avec des composés bioactifs.
Industrie : Utilisé dans le développement de matériaux et de polymères avancés aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de N,N'-[(3,4-diméthoxyphényl)méthanediyl]bisprop-2-énamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Par exemple, il pourrait inhiber certaines enzymes impliquées dans les voies métaboliques, conduisant à des fonctions cellulaires modifiées.
Applications De Recherche Scientifique
N,N’-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of N,N’-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparaison Avec Des Composés Similaires
Composés similaires
3,4-Diméthoxyphénéthylamine : Un composé apparenté présentant des caractéristiques structurelles similaires mais des groupes fonctionnels différents.
N-[(3,4-diméthoxyphényl)méthyl]acétamide : Un autre composé avec une structure de base similaire mais des substituants différents.
Unicité
N,N'-[(3,4-diméthoxyphényl)méthanediyl]bisprop-2-énamide est unique en raison de ses groupes bisprop-2-énamide, qui confèrent des propriétés chimiques et biologiques distinctes par rapport aux autres composés similaires. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
6131-54-0 |
|---|---|
Formule moléculaire |
C15H18N2O4 |
Poids moléculaire |
290.31 g/mol |
Nom IUPAC |
N-[(3,4-dimethoxyphenyl)-(prop-2-enoylamino)methyl]prop-2-enamide |
InChI |
InChI=1S/C15H18N2O4/c1-5-13(18)16-15(17-14(19)6-2)10-7-8-11(20-3)12(9-10)21-4/h5-9,15H,1-2H2,3-4H3,(H,16,18)(H,17,19) |
Clé InChI |
JDNZSYDOLFGSFB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(NC(=O)C=C)NC(=O)C=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Bromo-2-(3,4-dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11992909.png)
![methyl 4-[(E)-(2-{[3-(3-nitrophenyl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate](/img/structure/B11992934.png)
![2-(1H-benzotriazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11992936.png)

![N,N'-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide](/img/structure/B11992946.png)
![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11992959.png)
![2-((E)-{[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B11992967.png)





